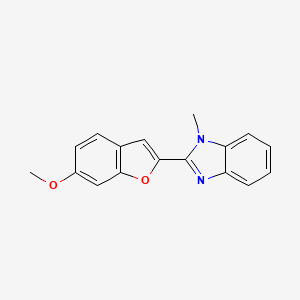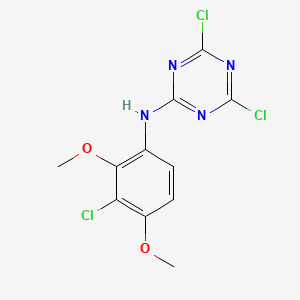
1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)- is a derivative of the triazine family, known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a triazine ring substituted with chlorine and a chlorodimethoxyphenyl group, which imparts unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)- typically involves the reaction of cyanuric chloride with appropriate amines and phenols. The reaction conditions often include the use of solvents like acetone and bases such as sodium hydroxide. Microwave irradiation has been employed to enhance the reaction efficiency, resulting in higher yields and purity .
Analyse Chemischer Reaktionen
1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or alcohols under basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired products.
Hydrogen Bonding: The presence of amine groups allows for hydrogen bonding, influencing its reactivity and interactions with other molecules.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)- has been extensively studied for its antimicrobial, antimalarial, and anticancer properties . It is used in the synthesis of various biologically active molecules and polymers. In the field of medicine, it has shown potential as a therapeutic agent against multidrug-resistant bacterial strains .
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of key enzymes and disruption of cellular processes. The triazine ring interacts with molecular targets, leading to the inhibition of DNA synthesis and cell division. This mechanism is particularly effective against rapidly dividing cells, making it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazine derivatives such as 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl- and 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(4-methoxyphenyl)- . Compared to these, 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)- exhibits unique properties due to the presence of the chlorodimethoxyphenyl group, which enhances its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
34178-08-0 |
|---|---|
Molekularformel |
C11H9Cl3N4O2 |
Molekulargewicht |
335.6 g/mol |
IUPAC-Name |
4,6-dichloro-N-(3-chloro-2,4-dimethoxyphenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H9Cl3N4O2/c1-19-6-4-3-5(8(20-2)7(6)12)15-11-17-9(13)16-10(14)18-11/h3-4H,1-2H3,(H,15,16,17,18) |
InChI-Schlüssel |
DOEMKQCAVAETFZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



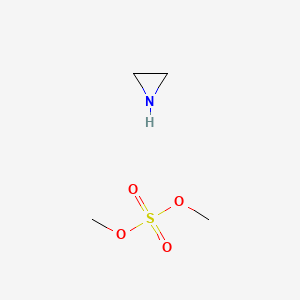
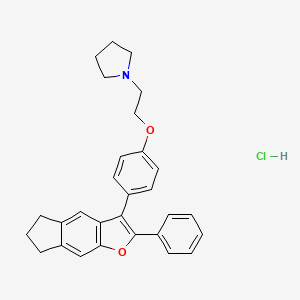
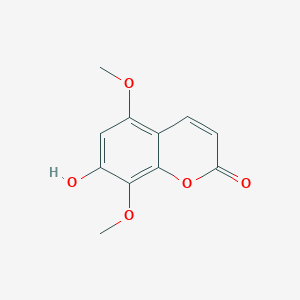
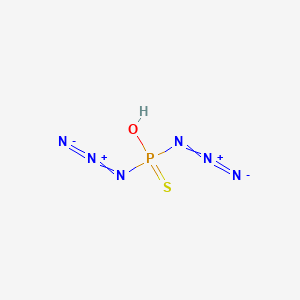
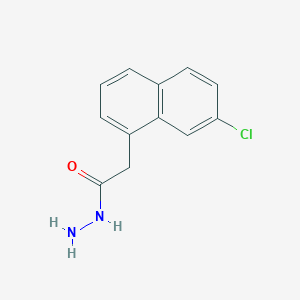

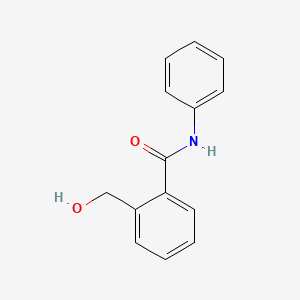
![Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-](/img/structure/B14689576.png)
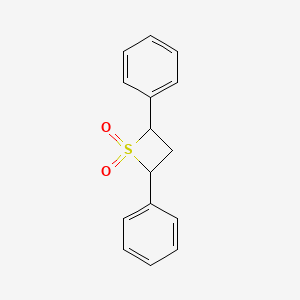
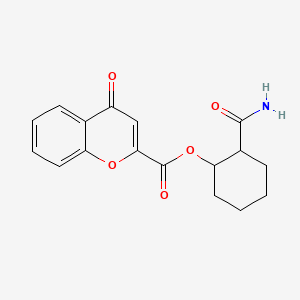
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide](/img/structure/B14689591.png)

